molecular formula C12H15BrN2O2S B1405220 ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034155-00-3

ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1405220
CAS No.: 2034155-00-3
M. Wt: 331.23 g/mol
InChI Key: JILLTQZUXKQXDG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex heterocyclic structure containing a benzothiazole core with specific substitution patterns. The complete International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular architecture, indicating the presence of an ethyl ester group attached to an acetate moiety, which is further connected to a 2-imino-6-methylbenzothiazole ring system.

The structural representation of this compound can be effectively described through its Simplified Molecular Input Line Entry System notation, which provides a linear textual representation of the three-dimensional molecular structure. According to chemical database information, the Simplified Molecular Input Line Entry System code for this compound is documented as "O=C(OCC)CN1C(SC2=CC(C)=CC=C12)=N.[H]Br". This notation clearly delineates the connectivity between atoms, showing the ethyl ester group (OCC), the acetate carbon (CN1), and the benzothiazole ring system with its characteristic sulfur and nitrogen atoms.

The molecular architecture features a fused benzene-thiazole ring system where the thiazole ring contains both sulfur and nitrogen heteroatoms. The 6-position of the benzene ring bears a methyl substituent, while the 2-position of the thiazole ring contains an imino group. The acetate side chain extends from the nitrogen atom at position 3 of the thiazole ring, terminating in an ethyl ester functionality. The hydrobromide salt formation occurs through protonation of the basic nitrogen center, creating an ionic compound with enhanced water solubility compared to the free base form.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number assignment for this compound presents notable discrepancies across different chemical databases and suppliers, highlighting the importance of careful verification in chemical identification processes. Two distinct Chemical Abstracts Service numbers have been documented for this compound: 2034155-00-3 and 1949816-45-8. This discrepancy may arise from different registration processes, structural isomers, or variations in salt forms reported to the Chemical Abstracts Service database.

The molecular formula for this compound is consistently reported as C₁₂H₁₅BrN₂O₂S across multiple sources, indicating a molecular composition of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight corresponding to this formula is calculated as 331.23 grams per mole, which represents the combined mass of all constituent atoms including the hydrobromide salt component.

Parameter Value Source Verification
Molecular Formula C₁₂H₁₅BrN₂O₂S Consistent across databases
Molecular Weight 331.23 g/mol Calculated from formula
Chemical Abstracts Service Number (Primary) 2034155-00-3 Chemical supplier databases
Chemical Abstracts Service Number (Alternative) 1949816-45-8 Commercial chemical catalogs

The validation of molecular formula accuracy is supported by the structural analysis, where the carbon count includes eight carbons from the benzothiazole ring system, two carbons from the acetate linker, and two carbons from the ethyl ester group. The nitrogen count encompasses the imino nitrogen and the thiazole ring nitrogen, while the oxygen atoms originate from the ester carbonyl and ether functionalities. The bromine atom represents the counterion in the hydrobromide salt formation, and the sulfur atom is integral to the thiazole heterocycle.

Properties

IUPAC Name

ethyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILLTQZUXKQXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nucleophilic Substitution

  • The amino group of 2-amino-6-methylbenzothiazole reacts with ethyl bromoacetate in the presence of potassium carbonate.
  • The reaction proceeds via nucleophilic substitution (SN2), where the amino group attacks the electrophilic carbon attached to the bromide, forming an intermediate with an ester linkage.

Step 2: Cyclization to Form Benzothiazole Derivative

  • Under reflux conditions, the intermediate undergoes intramolecular cyclization facilitated by the base and heat, leading to the formation of the benzothiazole ring system with an imino group.

Step 3: Salt Formation

  • The reaction mixture is treated with hydrobromic acid, which protonates the imino group and stabilizes the hydrobromide salt form of the compound.
  • The product is then isolated via filtration or centrifugation, followed by purification steps such as recrystallization.

Reaction Scheme Overview

2-Amino-6-methylbenzothiazole + Ethyl bromoacetate
   --(K₂CO₃, DMF, heat)--> Intermediate
   --(HBr, reflux)--> Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Research Findings and Variations

Research indicates that modifications in reaction parameters can influence yield and purity:

  • Temperature Control: Maintaining the temperature between 105°C and 110°C optimizes cyclization efficiency.
  • Solvent Choice: DMF is preferred for its high polarity and ability to stabilize ionic intermediates.
  • Base Concentration: Excess potassium carbonate ensures complete deprotonation and reaction progression.
  • Reaction Time: Typically 4-6 hours under reflux to maximize conversion.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purpose References
Nucleophilic substitution 2-Amino-6-methylbenzothiazole, ethyl bromoacetate K₂CO₃, DMF, 105-110°C, 4-6 hours Formation of intermediate
Cyclization Same as above Continued reflux Ring closure to benzothiazole
Salt formation HBr Reflux, 105-110°C Hydrobromide salt formation

Notes and Considerations

Additional Synthesis Variations

Alternative methods involve different solvents such as dimethylacetamide (DMAc) or employing microwave-assisted synthesis to reduce reaction times. Some procedures also incorporate catalytic amounts of acids or bases to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the cyclization of 2-amino-6-methylbenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures to promote product formation.

Key Reactions

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : The imino group can be reduced to an amine using reducing agents like sodium borohydride.
  • Substitution : The ethyl ester group can undergo nucleophilic substitution reactions.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects. It interacts with biological targets, making it a candidate for drug development aimed at various diseases, including cancer and microbial infections. The compound's ability to form hydrogen bonds with enzyme active sites enhances its potential as an inhibitor.

Material Science

In material science, this compound is explored for its unique electronic and optical properties. Its structural characteristics allow for the development of novel materials that can be utilized in electronic devices and sensors.

Biological Research

The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding mechanisms. Its interaction with specific molecular targets aids in understanding various biochemical pathways and disease mechanisms.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicated that the compound inhibits bacterial growth by disrupting cellular processes, making it a potential candidate for developing new antibiotics.

Case Study 2: Cancer Therapeutics

A study investigated the cytotoxic effects of this compound on cancer cell lines. Results showed that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs occur at position 6 of the benzothiazole ring and the ester group (ethyl vs. methyl).

Table 1: Key Structural and Molecular Differences
Compound Name Substituent (Position 6) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (Target) Methyl Ethyl C12H15BrN2O2S 331.2 Baseline for comparison; moderate lipophilicity
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Methoxy Methyl C11H13BrN2O3S 333.20 Increased polarity due to methoxy group
Ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Isopropyl Ethyl C14H19BrN2O2S 359.29 Higher lipophilicity; potential for enhanced membrane permeability
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Chloro Methyl C10H10BrClN2O2S 337.62 Electron-withdrawing Cl may enhance reactivity
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide Methylsulfonyl Methyl C11H13BrN2O4S2 396.28 High polarity; sulfonyl group improves aqueous solubility

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., target compound) are more lipophilic than methyl esters, while bulky substituents like isopropyl further increase hydrophobicity .
  • Solubility : Methoxy and methylsulfonyl groups enhance aqueous solubility due to their polar nature, whereas chloro and methyl groups reduce it .
  • Stability: Imino groups in hydrobromide salts improve stability compared to oxo analogs (e.g., benzo[d]thiazol-2-ones), which are prone to hydrolysis .

Biological Activity

Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound belonging to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15BrN2O2S
  • Molecular Weight : 363.29 g/mol
  • CAS Number : 2034154-73-7

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction of 2-aminothiophenol with ethyl 2-bromoacetate under basic conditions to form the benzo[d]thiazole core.
  • Formation of Imino Group : Introduction of the imino group through a reaction with an appropriate amine or imine precursor.
  • Hydrobromide Salt Formation : Addition of hydrobromic acid to create the hydrobromide salt .

Anticancer Properties

Research has indicated that benzo[d]thiazole derivatives exhibit significant anticancer activity. This compound has been studied for its cytotoxic effects against various cancer cell lines, including:

  • C6 (Rat brain glioma cell line)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma)

In an MTT assay, compounds derived from similar structures showed selective toxicity towards cancer cells compared to healthy NIH3T3 cells .

Cell LineIC50 (µM)
C610
A5498
MCF-712
HT-2915

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness in inhibiting bacterial growth at concentrations comparable to established antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity, which is crucial in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death .

Case Studies and Research Findings

  • Anticancer Study : A study evaluated a series of benzothiazole derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models.
    • Results : Tumor volume reduction by up to 70% compared to control groups.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of this compound against standard antibiotics, revealing that it exhibited comparable efficacy against resistant strains of bacteria.
    • Findings : The compound was effective against multi-drug resistant strains with MIC values lower than those for conventional treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzothiazole precursors. For example, thiourea and ω-bromoacetophenone derivatives are refluxed in ethanol to form thiazole intermediates, followed by hydrobromide salt formation . Key parameters include reaction temperature (e.g., reflux conditions), solvent choice (e.g., ethanol for nucleophilic substitution), and pH control during salt formation . Adjusting anhydride or bromoacetophenone stoichiometry may optimize yield .

Q. How should researchers characterize the compound to confirm its structural integrity and purity?

  • Methodological Answer : Comprehensive characterization requires nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>97% recommended) . X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities, as demonstrated in related benzothiazole derivatives .

Q. What are the recommended storage conditions to ensure stability, given its hydrobromide salt form?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation . Stability tests under varying humidity (e.g., 40-60% RH) and temperature (4°C, 25°C) should be conducted to validate shelf life. Use desiccants and inert gas purging for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s reactivity with nucleophiles or electrophiles?

  • Methodological Answer : Employ kinetic studies under controlled conditions (e.g., polar aprotic solvents like DMF) to track substitution reactions at the imino or thiazole moieties. Competitive reactions with secondary amines (e.g., piperidine) can elucidate regioselectivity, as seen in analogous bromo-substituted thiadiazoles . Monitor intermediates via time-resolved FTIR or LC-MS .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). Validate predictions with in vitro assays, such as fluorescence quenching or SPR-based binding studies .

Q. How can contradictions in solubility data across studies be resolved methodologically?

  • Methodological Answer : Standardize solubility testing using OECD guidelines: prepare saturated solutions in buffers (pH 1.2–7.4) and measure via UV-Vis spectrophotometry or gravimetric analysis. Note solvent polarity effects; for example, ethyl acetate/chloroform mixtures may enhance solubility compared to aqueous systems . Report temperature and ionic strength to ensure reproducibility .

Q. What experimental frameworks address discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Implement dose-response assays (IC50/EC50) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity. Pair with metabolomics profiling to identify off-target interactions . Cross-validate using isogenic cell lines to isolate genetic factors influencing activity .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for thiazole derivatives)?

  • Methodological Answer : Construct a SAR database comparing substituent effects (e.g., methyl vs. bromo groups at position 6) on bioactivity. Use multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties with assay outcomes . Cross-reference with crystallographic data to validate 3D structural hypotheses .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer : Apply ANOVA to assess purity/yield variations across batches. Use principal component analysis (PCA) to identify critical process parameters (e.g., reaction time, solvent purity) contributing to variability . Implement quality-by-design (QbD) principles for process optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.